molecular formula C9H9BrO2 B155501 3-(4-Bromophenyl)propionic acid CAS No. 1643-30-7

3-(4-Bromophenyl)propionic acid

Cat. No. B155501
Key on ui cas rn: 1643-30-7
M. Wt: 229.07 g/mol
InChI Key: NCSTWHYWOVZDOC-UHFFFAOYSA-N
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Patent
US05936000

Procedure details

t-Butyl acetate (159 mL, 1180 mmol) was added to lithium diisopropylamide (941 mmol) in tetrahydrofuran at -78° C. followed by 4-bromobenzylbromide (200 g, 784 mmol). The bath temperature was kept at -15° C. for 4 hours whereupon the reaction was quenched with ammonium chloride. The mixture was extracted with diethyl ether and the organic layer was washed with dilute hydrochloric acid, water, and brine, drying with sodium sulfate to yield a pale oil. This was refluxed with trifluoroacetic acid (150 mL, 1960 mmol) for 1 hour. The trifluoroacetic acid was removed under vacuum and the residue was partitioned between diethyl ether and aqueous sodium hydroxide. The aqueous layer was acidified with concentrated hydrochloric acid at 0° C. and extracted with diethyl ether. This organic layer was washed with water and brine and was dried over sodium sulfate to obtain a white solid after removing solvent under vacuum, (167 g, 93%), 132-134° C. m.p.
Quantity
159 mL
Type
reactant
Reaction Step One
Quantity
941 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4]C(C)(C)C)(=[O:3])[CH3:2].C([N-]C(C)C)(C)C.[Li+].[Br:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1.FC(F)(F)C(O)=O>O1CCCC1>[Br:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][CH2:2][C:1]([OH:4])=[O:3])=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
159 mL
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Name
Quantity
941 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
WASH
Type
WASH
Details
the organic layer was washed with dilute hydrochloric acid, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with sodium sulfate
CUSTOM
Type
CUSTOM
Details
to yield a pale oil
CUSTOM
Type
CUSTOM
Details
The trifluoroacetic acid was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between diethyl ether and aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
was acidified with concentrated hydrochloric acid at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
This organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to obtain a white solid
CUSTOM
Type
CUSTOM
Details
after removing solvent under vacuum, (167 g, 93%), 132-134° C. m.p.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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